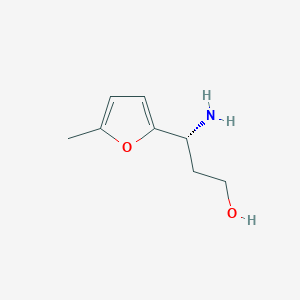

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral compound with a furan ring substituted with a methyl group at the 5-position and an amino alcohol moiety at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 5-methylfuran-2-carbaldehyde.

Aldol Reaction: The aldehyde undergoes an aldol reaction with a suitable amine to form an intermediate imine.

Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

Industrial Production Methods

Industrial production methods for ®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalytic hydrogenation and enzymatic resolution are often employed to achieve the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The amino alcohol can undergo oxidation to form the corresponding ketone or aldehyde.

Reduction: Further reduction can lead to the formation of saturated alcohols.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: 3-(5-methylfuran-2-yl)propanal.

Reduction: 3-(5-methylfuran-2-yl)propan-1-ol.

Substitution: Various N-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Building Block: Used as a building block in the synthesis of more complex molecules.

Chiral Ligand: Employed as a chiral ligand in asymmetric synthesis.

Biology and Medicine

Enzyme Inhibitors: Investigated as inhibitors for specific enzymes involved in metabolic pathways.

Industry

Catalysis: Used in catalytic processes for the production of fine chemicals.

Material Science:

Wirkmechanismus

The mechanism of action of ®-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. The furan ring and amino alcohol moiety play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-3-Amino-3-(5-methylthiophen-2-yl)propan-1-ol: Similar structure with a thiophene ring instead of a furan ring.

®-3-Amino-3-(5-methylpyridin-2-yl)propan-1-ol: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

Furan Ring: The presence of the furan ring imparts unique electronic properties and reactivity.

Chirality: The chiral center at the 3-position provides enantioselectivity in reactions.

Functional Groups: The combination of amino and alcohol groups allows for diverse chemical transformations.

Biologische Aktivität

(R)-3-Amino-3-(5-methylfuran-2-yl)propan-1-ol is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including an amino group, a hydroxyl group, and a 5-methylfuran moiety, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₃NO₂. The compound features:

- Amino Group : Contributes to hydrogen bonding and enhances solubility in biological systems.

- Hydroxyl Group : Increases reactivity and potential for interactions with biological macromolecules.

- 5-Methylfuran Ring : Engages in π-π stacking interactions, influencing protein binding.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The amino alcohol group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

- Receptor Binding : The furan moiety may facilitate binding to receptors through π-stacking interactions, influencing signaling pathways related to inflammation and microbial growth.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Antimicrobial Properties :

- Studies suggest that the compound may possess antimicrobial effects against various pathogens. The mechanism likely involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

-

Anticancer Activity :

- Preliminary research points to potential anticancer effects, possibly through induction of apoptosis or inhibition of tumor growth. The structural features allow for interactions with cancer-related proteins.

-

Anti-inflammatory Effects :

- The compound may modulate inflammatory responses by influencing cytokine production or inhibiting pro-inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines; inhibits proliferation | |

| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in vitro |

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, the compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell wall integrity and interference with metabolic processes.

Pharmacokinetics

Research into the pharmacokinetic properties of this compound is ongoing. Initial studies suggest favorable absorption characteristics, with the potential for oral bioavailability. Further investigations are required to elucidate metabolism and excretion pathways.

Eigenschaften

IUPAC Name |

(3R)-3-amino-3-(5-methylfuran-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6-2-3-8(11-6)7(9)4-5-10/h2-3,7,10H,4-5,9H2,1H3/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFRGGIJURNRMY-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H](CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.